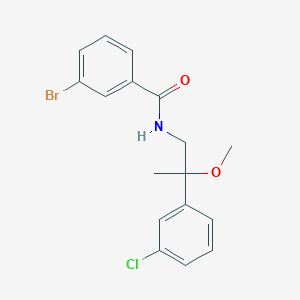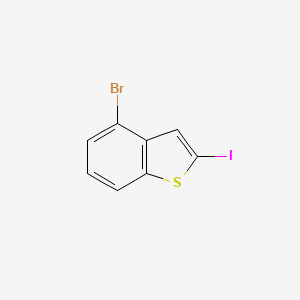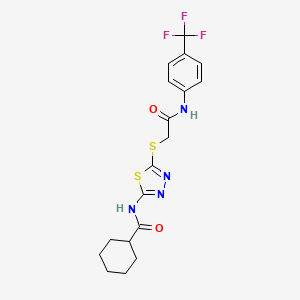![molecular formula C13H22N4O B2933829 3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine CAS No. 2101195-40-6](/img/structure/B2933829.png)
3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine is a chemical compound that is commonly known as MP-10. This compound is a selective agonist of the μ-opioid receptor and is known to have potent analgesic effects. MP-10 has been the subject of extensive research in recent years due to its potential as a therapeutic agent for the treatment of pain and other medical conditions.
作用机制
MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and other physiological processes. When MP-10 binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
MP-10 has been shown to have potent analgesic effects in animal models of pain. In addition to its analgesic effects, MP-10 has also been shown to have anti-inflammatory and antinociceptive effects. These effects are thought to be mediated by the activation of the μ-opioid receptor and the subsequent modulation of pain perception.
实验室实验的优点和局限性
One of the main advantages of using MP-10 in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and the mechanisms of pain modulation. However, one limitation of using MP-10 is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab experiments.
未来方向
There are several potential future directions for research on MP-10. One area of interest is the development of new analogs of MP-10 that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in the treatment of pain and other medical conditions. Additionally, further research is needed to better understand the mechanisms of action of MP-10 and its effects on pain pathways in the body.
Conclusion
In conclusion, MP-10 is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of pain and other medical conditions. The synthesis of MP-10 involves several steps, and the compound has potent analgesic effects that are mediated by the activation of the μ-opioid receptor. While there are advantages to using MP-10 in lab experiments, caution must be exercised due to its potential for abuse and addiction. There are several potential future directions for research on MP-10, including the development of new analogs and further investigation of its therapeutic applications.
合成方法
The synthesis of MP-10 involves several steps, including the reaction of 2-methylpiperidine with propionyl chloride to form N-propionyl-2-methylpiperidine. This compound is then reacted with hydrazine to form 1-propyl-1H-pyrazol-4-amine. The final step involves the reaction of this compound with isobutyryl chloride to form MP-10.
科学研究应用
MP-10 has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of pain and other medical conditions. Studies have shown that MP-10 has potent analgesic effects and may be effective in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
属性
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-7-16-9-11(14)12(15-16)13(18)17-8-5-4-6-10(17)2/h9-10H,3-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORSICKULNJCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCCC2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2933746.png)
![1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933749.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2933754.png)
![1-(3,4-Dimethylphenyl)-4-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyrrolidin-2-one](/img/structure/B2933756.png)


![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2933766.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933768.png)
